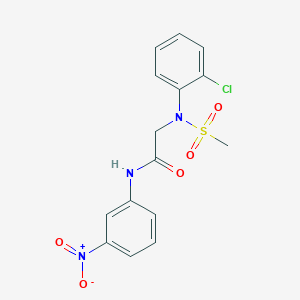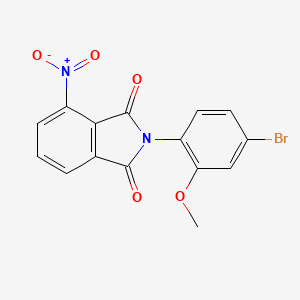![molecular formula C18H19BrN2O2 B3542703 N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3542703.png)
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
Descripción general
Descripción
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BDA-410, is a synthetic compound that has shown promising results in scientific research. BDA-410 belongs to the class of compounds known as protein degraders, which have the potential to target and destroy disease-causing proteins within cells.
Mecanismo De Acción
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide acts as a protein degrader, targeting specific disease-causing proteins for destruction by the cell's natural protein degradation machinery. This compound binds to the target protein, recruiting an E3 ubiquitin ligase that attaches ubiquitin molecules to the protein. Ubiquitination marks the protein for degradation by the proteasome, a cellular complex that breaks down proteins into smaller peptides. This compound has been shown to be highly selective for its target proteins, sparing normal proteins from degradation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. In animal studies, this compound has been shown to be well-tolerated and to have a favorable distribution in the body, with high concentrations in the liver and kidneys. This compound has also been shown to have a long half-life in the bloodstream, suggesting that it may have a sustained therapeutic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its high selectivity for target proteins, which allows researchers to study the effects of specific protein degradation on cellular processes. This compound also has a well-defined mechanism of action, which makes it easier to interpret experimental results. However, one limitation of using this compound is its complex synthesis method, which may limit its availability and increase the cost of experiments.
Direcciones Futuras
Future research on N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide could focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, this compound could be tested in clinical trials to determine its safety and efficacy in humans. Further studies could also investigate the potential of this compound to target other disease-causing proteins and its potential use in combination with other therapeutic agents.
Conclusion:
This compound is a promising compound with potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders caused by abnormal protein accumulation. Its high selectivity for target proteins and well-defined mechanism of action make it a valuable tool for studying cellular processes. However, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders caused by abnormal protein accumulation. In preclinical studies, this compound has been shown to selectively target and degrade disease-causing proteins, such as mutant forms of the tumor suppressor protein p53 and the huntingtin protein associated with Huntington's disease. This compound has also been shown to be effective in animal models of cancer, reducing tumor growth and improving survival rates.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXRPAIVJBUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3542623.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3542624.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B3542632.png)
![ethyl 4-(3-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3542639.png)
![4-[methyl(phenylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3542650.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-isopropylbenzamide](/img/structure/B3542656.png)


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate](/img/structure/B3542672.png)
![3-{3-(4-methoxyphenyl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B3542687.png)
![4-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3542709.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542720.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542725.png)
![N-(3-chlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3542733.png)